molecular formula C17H23NO3S2 B2483481 4-ethoxy-3-methyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide CAS No. 2309604-68-8

4-ethoxy-3-methyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide

Cat. No.: B2483481
CAS No.: 2309604-68-8
M. Wt: 353.5
InChI Key: FJLWOTZIYIKPTP-UHFFFAOYSA-N
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Description

4-ethoxy-3-methyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-methyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide typically involves multi-step organic reactions One common approach is to start with the sulfonation of a suitable benzene derivative to introduce the sulfonamide groupThe thiophenyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-methyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophenyl group can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis, particularly in the development of new pharmaceuticals.

    Biology: Potential use as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Possible applications as an antimicrobial agent due to its sulfonamide structure.

    Industry: Use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-methyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth. The ethoxy, methyl, and thiophenyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide antibiotic.

    Sulfamethoxazole: A more complex sulfonamide with a broader spectrum of activity.

    Thiophene derivatives: Compounds with similar thiophenyl groups that may exhibit comparable chemical reactivity.

Uniqueness

4-ethoxy-3-methyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the ethoxy and thiophenyl groups may enhance its solubility and bioavailability compared to simpler sulfonamides.

Properties

IUPAC Name

4-ethoxy-3-methyl-N-(2-methyl-2-thiophen-3-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3S2/c1-5-21-16-7-6-15(10-13(16)2)23(19,20)18-12-17(3,4)14-8-9-22-11-14/h6-11,18H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLWOTZIYIKPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C)(C)C2=CSC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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